molecular formula C16H19N3O2 B3012838 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1796971-14-6

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B3012838
CAS No.: 1796971-14-6
M. Wt: 285.347
InChI Key: PLQSXPSYNCJZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness.

Mechanism of Action

Target of Action

The compound 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide, also known as 5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide, is a structural analog based on the pyrrolidin-2-one pharmacophore . It has been found that ®-phenylpiracetam, a similar compound, is a selective dopamine transporter inhibitor that moderately stimulates striatal dopamine release .

Mode of Action

The compound interacts with its targets, primarily the dopamine transporter, inhibiting its function and leading to an increase in the concentration of dopamine in the synaptic cleft . This results in enhanced dopaminergic neurotransmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic neurotransmission pathway .

Pharmacokinetics

Similar compounds based on the pyrrolidin-2-one pharmacophore are known to have good bioavailability and can cross the blood-brain barrier . These compounds are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the compound’s action is the enhancement of dopaminergic neurotransmission . This can lead to various effects, including improved memory processes and attenuation of cognitive impairments associated with conditions such as head traumas, stroke, and age-related pathologies .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopaminergic neurotransmission can potentially interact with the compound’s mechanism of action . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1

Properties

IUPAC Name

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-10-15(18-21-12)16(20)17-11-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSXPSYNCJZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.